molecular formula C16H13NO B14002752 2-Methyl-3-phenylquinolin-4(1h)-one CAS No. 5350-61-8

2-Methyl-3-phenylquinolin-4(1h)-one

Cat. No.: B14002752
CAS No.: 5350-61-8
M. Wt: 235.28 g/mol
InChI Key: OFYQHVQAZBGWIQ-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylquinolin-4(1h)-one is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by a quinoline core structure with a methyl group at the second position, a phenyl group at the third position, and a keto group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenylquinolin-4(1h)-one can be achieved through several synthetic routes. One common method involves the Pfitzinger reaction, which is a condensation reaction between an isatin and an aryl methyl ketone in the presence of a base. The reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or methanol.

Another approach involves the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine and a ketone. This method requires acidic or basic conditions and can be carried out in solvents like acetic acid or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenylquinolin-4(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a fluorescent probe for biological imaging and as a ligand for metal ion detection.

    Medicine: Quinoline derivatives, including 2-Methyl-3-phenylquinolin-4(1h)-one, have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: The compound is used in the development of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenylquinolin-4(1h)-one varies depending on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or DNA. The quinoline core structure allows for π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can modulate biological activity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: Lacks the phenyl group at the third position.

    3-Phenylquinoline: Lacks the methyl group at the second position.

    4-Hydroxyquinoline: Contains a hydroxyl group instead of a keto group at the fourth position.

Uniqueness

2-Methyl-3-phenylquinolin-4(1h)-one is unique due to the presence of both a methyl group and a phenyl group on the quinoline core, as well as the keto group at the fourth position. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

5350-61-8

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

2-methyl-3-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C16H13NO/c1-11-15(12-7-3-2-4-8-12)16(18)13-9-5-6-10-14(13)17-11/h2-10H,1H3,(H,17,18)

InChI Key

OFYQHVQAZBGWIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)C3=CC=CC=C3

Origin of Product

United States

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